molecular formula C15H28N2O3S B2558470 3-cyclopentyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide CAS No. 1235349-15-1

3-cyclopentyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide

Cat. No.: B2558470
CAS No.: 1235349-15-1
M. Wt: 316.46
InChI Key: ICIVEVQJZGHKJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyclopentyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide is a complex organic compound that features a cyclopentyl group, a piperidine ring, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide typically involves multiple steps, starting with the preparation of the cyclopentyl group and the piperidine ring

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to maintain the desired reaction parameters, such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) and dimethyl sulfoxide (DMSO).

Major Products Formed

  • Oxidation: : The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: : Reduction reactions can lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interaction with various enzymes and receptors can provide insights into biological processes.

Medicine

In the field of medicine, this compound could be explored for its potential therapeutic properties. It may be used as a lead compound in drug discovery and development, particularly for conditions related to enzyme dysfunction or inflammation.

Industry

In industry, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which 3-cyclopentyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-cyclopentyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide

  • 3-cyclopentyl-N-((1-(ethylsulfonyl)piperidin-4-yl)methyl)propanamide

  • 3-cyclopentyl-N-((1-(propylsulfonyl)piperidin-4-yl)methyl)propanamide

Uniqueness

Compared to similar compounds, this compound stands out due to its specific structural features, such as the presence of the methylsulfonyl group. This group can influence the compound's reactivity and biological activity, making it distinct from its analogs.

Biological Activity

3-Cyclopentyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide, identified by its CAS number 1235632-46-8, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C14H26N2O3SC_{14}H_{26}N_{2}O_{3}S, with a molecular weight of approximately 302.44 g/mol. The compound includes a cyclopentyl group and a piperidine moiety substituted with a methylsulfonyl group, which may contribute to its biological activity.

Research indicates that compounds similar to this compound often interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways. The specific mechanisms of action for this compound are still under investigation, but preliminary studies suggest interactions with:

  • Neurotransmitter Receptors : Potential modulation of GABA and glutamate receptors.
  • Enzyme Inhibition : Possible inhibition of key enzymes involved in metabolic pathways.

Pharmacological Activity

The pharmacological profile of this compound includes:

  • Antitumor Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
  • Anti-inflammatory Properties : The methylsulfonyl group may enhance anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
  • CNS Activity : Potential applications in neuropharmacology due to its structural similarity to known psychoactive compounds.

Data Summary

A summary of biological activities and related findings is presented in the following table:

Activity Description Reference
AntitumorInduces apoptosis in glioma cells
Anti-inflammatoryModulates inflammatory cytokine release
CNS EffectsPotential modulation of neurotransmitter systems
Enzyme InhibitionInhibits specific metabolic enzymes

Case Study 1: Antitumor Efficacy

A study evaluated the efficacy of a structurally similar compound on glioma cells, demonstrating significant reduction in cell viability through apoptosis induction via the calpain/cathepsin pathway. This suggests that this compound may exhibit similar properties due to structural similarities .

Case Study 2: Anti-inflammatory Effects

In vitro studies indicated that compounds with a methylsulfonyl group showed reduced secretion of pro-inflammatory cytokines in macrophage cultures. This positions this compound as a potential candidate for further investigation in inflammatory disease models .

Properties

IUPAC Name

3-cyclopentyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O3S/c1-21(19,20)17-10-8-14(9-11-17)12-16-15(18)7-6-13-4-2-3-5-13/h13-14H,2-12H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIVEVQJZGHKJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)CCC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.